CYP11B2 Potency: 4-Fluoro vs. 4-Chloro
In a direct head-to-head comparison, 4-fluoro-N-(3-pyridinyl)benzamide and its 4-chloro analog were evaluated for inhibition of human CYP11B2 expressed in Chinese hamster V79 cells. The 4-fluoro derivative demonstrated an IC50 of 82 nM, while the 4-chloro analog showed a modestly improved potency with an IC50 of 65 nM [1]. This represents a 1.26-fold difference in potency.
| Evidence Dimension | Inhibition of human CYP11B2 (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | 4-Chloro-N-(pyridin-3-yl)benzamide, 65 nM |
| Quantified Difference | 1.26-fold less potent |
| Conditions | Chinese hamster V79 cells expressing human CYP11B2, using 11-deoxycorticosterone as substrate. |
Why This Matters
This data allows researchers to select between a halogenated analog with slightly higher potency (4-chloro) or one with potentially different physicochemical properties (4-fluoro) for their specific assay or lead optimization campaign.
- [1] BindingDB. BDBM50334192 (4-Fluoro) and BDBM50334191 (4-Chloro) IC50 data. View Source
